6-(Furan-2-YL)picolinaldehyde
Overview
Description
6-(Furan-2-YL)picolinaldehyde is an organic compound with the molecular formula C10H7NO2. It consists of a furan ring attached to a picolinaldehyde moiety. This compound is of interest due to its unique structure, which combines the reactivity of both furan and picolinaldehyde, making it useful in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that furan derivatives, which include 6-(furan-2-yl)picolinaldehyde, have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known for their reactivity, which makes them valuable in the realm of medicinal chemistry .
Biochemical Pathways
Furan derivatives are known to be involved in a wide range of biochemical reactions due to their structural diversity .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a lipophilicity (Log Po/w) of 1.54, which can influence its distribution within the body .
Result of Action
Furan derivatives are known for their wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-YL)picolinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available furan and picolinaldehyde derivatives.
Reaction Conditions: The furan derivative is subjected to a formylation reaction to introduce the aldehyde group at the 2-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-YL)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation reagents (e.g., bromine), nitration reagents (e.g., nitric acid)
Major Products Formed
Oxidation: 6-(Furan-2-YL)picolinic acid
Reduction: 6-(Furan-2-YL)picolinalcohol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
6-(Furan-2-YL)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Comparison with Similar Compounds
Similar Compounds
2-Furaldehyde: Similar in structure but lacks the picolinaldehyde moiety.
Picolinaldehyde: Lacks the furan ring, making it less versatile in certain reactions.
Furan-2-carboxaldehyde: Similar but does not have the picolinaldehyde structure.
Uniqueness
6-(Furan-2-YL)picolinaldehyde is unique due to the combination of the furan and picolinaldehyde structures. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. Its ability to undergo both electrophilic and nucleophilic reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNULCLKRZORF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CO2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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